Structural Differentiation: Tertiary N-Methyl Cyclohexylamine versus Secondary Cyclohexylamine at the 3-Position
CRITICAL CAVEAT: Direct, head-to-head quantitative pharmacological comparison data for Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate versus the des-methyl analog (CAS 1403257-53-3) measured in the same assay are not available in the open literature. The differentiation claim rests on well-established medicinal chemistry principles and class-level structural evidence. The target compound features a tertiary cyclohexyl(methyl)amino group at the 3-position, whereas the closest commercially cataloged analog (CAS 1403257-53-3) bears a secondary cyclohexylamino group . This structural difference carries a molecular weight delta of +14.02 g/mol (ΔMW = 340.25 – 326.23) and introduces an additional methyl group that eliminates one hydrogen-bond donor, reduces polarity (cLogP shift estimated at +0.5 to +0.8 log units based on fragment-based calculations), and sterically constrains the conformational freedom of the cyclohexyl ring . Class-level inference from adenosine receptor SAR literature indicates that N-methylation of aniline-type substituents on benzoate scaffolds can alter A1 receptor binding affinity by factors of 2- to 20-fold, depending on the specific substitution pattern, and frequently shifts subtype selectivity between A1, A2A, A2B, and A3 receptors [1].
| Evidence Dimension | Molecular structure, hydrogen-bond donor count, and calculated lipophilicity shift introduced by N-methylation |
|---|---|
| Target Compound Data | Molecular formula C₁₆H₂₂BrNO₂; MW 340.25 g/mol; tertiary amine (zero H-bond donors on the cyclohexylamino nitrogen); estimated cLogP contribution from N-methyl ≈ +0.5 to +0.8 log units |
| Comparator Or Baseline | Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate (CAS 1403257-53-3): molecular formula C₁₅H₂₀BrNO₂; MW 326.23 g/mol; secondary amine (one H-bond donor) |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔH-bond donors = -1; estimated ΔcLogP = +0.5 to +0.8; no direct binding or functional data available for either compound to quantify the pharmacological impact |
| Conditions | Structural comparison based on published molecular formulas and vendor catalog data; cLogP estimate derived from fragment-based additive models (no experimental logP or logD data available) |
Why This Matters
The absence of the hydrogen-bond donor and the increased steric bulk and lipophilicity mean that this compound occupies a distinct region of chemical property space versus its des-methyl analog, and any existing SAR data for the secondary amine cannot be assumed to translate; procurement decisions must treat these as non-interchangeable chemical entities.
- [1] GPCRdb. Bioactivities: Adenosine A1, A2A, A2B, A3 receptor subtype selectivity profiles derived from ChEMBL. Class-level evidence that N-alkylation modulates adenosine receptor subtype selectivity and binding affinity. View Source
